2,6-Difluorobenzaldehyde oxime

Overview

Description

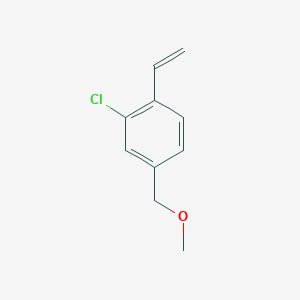

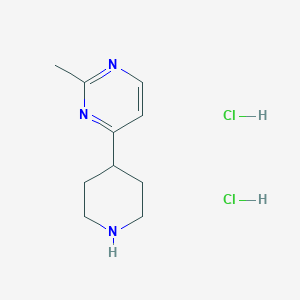

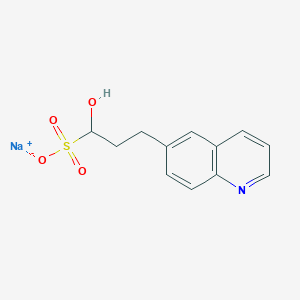

“2,6-Difluorobenzaldehyde oxime” is a chemical compound . It is also known as "(E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine" .

Synthesis Analysis

The synthesis of fluorsubstituted benzaldoximes, which could include “this compound”, involves the reaction of fluorine-substituted benzaldehydes with hydroxylamine sulphate in the presence of sodium acetate in methanol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H5F2NO .

Chemical Reactions Analysis

“2,6-Difluorobenzaldehyde” can be used as a reactant to synthesize various compounds. For example, it can be used to synthesize “5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil” via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .

Physical And Chemical Properties Analysis

“2,6-Difluorobenzaldehyde” has a molecular weight of 142.10, a melting point of 15-17 °C, a boiling point of 82-84 °C/15 mmHg, and a density of 1.317 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Optimization

- Synthesis Process : 2,6-Difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, followed by fractionation purification. The synthesis procedure has been optimized for maximum yield and purity, achieving a yield of 61.2% and purity of 98.1% under specific reaction conditions (Wang Ya-lou, 2004).

Chemical Reactions and Derivatives

- Base-Catalyzed Cyclocondensation : The reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of potassium carbonate produces a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures (M. Al-Omar et al., 2010).

Biochemical Studies

- Enzymatic Reduction Study : Studies on the enzymatic reduction of oximes to imines have utilized various compounds, including benzaldoxime and derivatives. This research provides insights into the oxygen-insensitive reduction pathways and the preference of certain enzymes for specific substrates (S. Heberling et al., 2006).

Radiosynthesis and Biodistribution

- Prosthetic Group Studies : Research involving the conjugation of 2,6-Difluorobenzaldehyde-derived prosthetic groups to peptides for positron emission tomography (PET) imaging highlights the importance of the chemical nature of prosthetic groups in influencing the biodistribution profile of radiotracers (M. Glaser et al., 2008).

Analytical Chemistry

- Gas Chromatography Applications : Studies demonstrate the utility of aldehyde derivatives, including those of 2,6-Difluorobenzaldehyde oxime, for the determination of volatile aldehydes in air samples, contributing to understanding of air pollution and aldehyde behavior in atmospheric contexts (H. Nishikawa & T. Sakai, 1995).

Vaccine Synthesis

- Conjugate Vaccine Synthesis : The application of oxime chemistry in bioconjugation for the preparation of protein-polysaccharide conjugate vaccines demonstrates the versatility of this approach. This method simplifies the synthesis and increases the yields of vaccines, including those utilizing components derived from this compound (A. Lees et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)